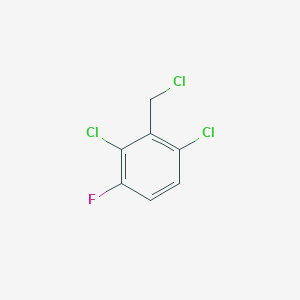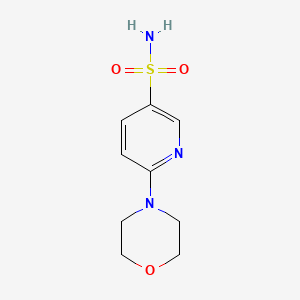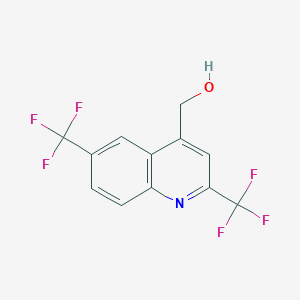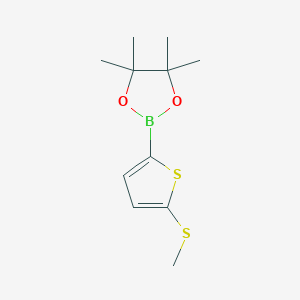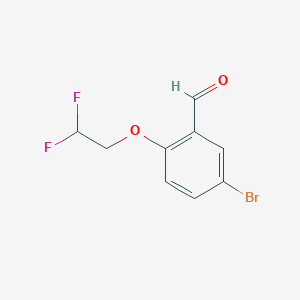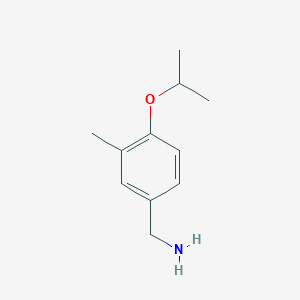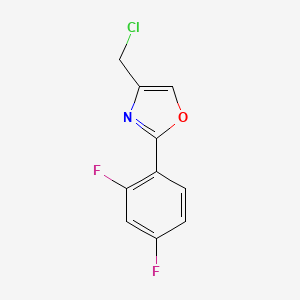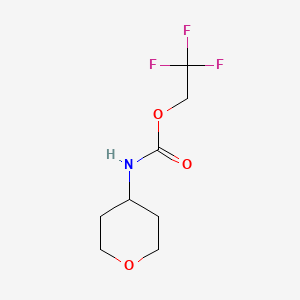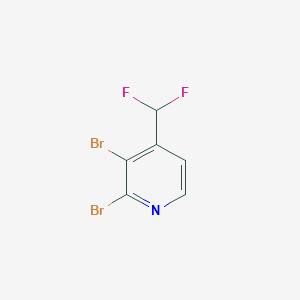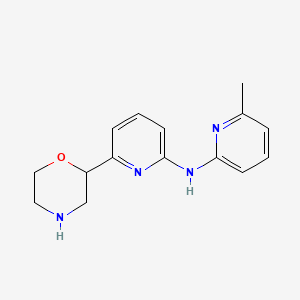
(6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine
Vue d'ensemble
Description
The compound “(6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine” is a complex organic molecule with two pyridinyl groups and an amine group . It’s likely to be used in research and development .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as “6-Methylpyridine-2-carboxaldehyde” have been used in the synthesis of other complex molecules . The synthesis often involves reactions with other organic compounds under controlled conditions .
Applications De Recherche Scientifique
Optical Properties and Applications
A study by Palion-Gazda et al. (2019) investigated trisheterocyclic systems, including derivatives similar to (6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine. These compounds show promising thermal, redox, UV–Vis absorption, and emission properties, which are critical for applications in optoelectronic devices and as fluorescent markers.
Synthesis and Chemical Reactivity
The work by Yakubkene & Vainilavichyus (1998) highlights the reactivity of compounds with structures similar to (6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine with various amines, demonstrating the potential for creating diverse derivatives with potentially novel properties.
Ligand Synthesis and Complex Formation
The synthesis of ligands related to (6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine, as reported by Ouizem et al. (2014), shows their applicability in forming complexes with lanthanide(III) ions. This suggests potential uses in coordination chemistry and catalysis.
Biological Activity and Pharmaceutical Applications
The study by Bektaş et al. (2012) investigated morpholine derivatives containing azole nuclei, including structures similar to our compound of interest. They displayed antimicrobial and antiurease activities, indicating potential applications in developing new pharmaceutical agents.
Photophysical Properties and Sensor Applications
Research by Mac et al. (2010) on a fluorescent dye based on a similar structure suggests applications in sensing small inorganic cations. The electron transfer mechanism in these compounds could be harnessed for developing advanced sensing materials.
Mécanisme D'action
Propriétés
IUPAC Name |
6-methyl-N-(6-morpholin-2-ylpyridin-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-4-2-6-14(17-11)19-15-7-3-5-12(18-15)13-10-16-8-9-20-13/h2-7,13,16H,8-10H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUCHUWJFKYOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=CC=CC(=N2)C3CNCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-pyridin-2-yl)-(6-morpholin-2-yl-pyridin-2-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
